molecular formula C9H9ClO5S B1528988 Methyl 4-(chlorosulfonyl)-2-methoxybenzoate CAS No. 1581266-78-5

Methyl 4-(chlorosulfonyl)-2-methoxybenzoate

Cat. No. B1528988
M. Wt: 264.68 g/mol
InChI Key: TZMUMMFORBEOTJ-UHFFFAOYSA-N
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Description

“Methyl 4-(chlorosulfonyl)-2-methoxybenzoate” is a chemical compound with the CAS Number: 162141-56-2 . Its molecular weight is 264.69 . The IUPAC name for this compound is methyl 4-(chlorosulfonyl)-3-methoxybenzoate . It is stored at ambient temperature .


Synthesis Analysis

The synthesis of similar compounds often involves the use of chlorosulfonyl isocyanate (CSI), a versatile reagent in organic synthesis . CSI is prepared by treating cyanogen chloride with sulfur trioxide . The structure of CSI consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) . Because of its resulting electrophilicity, the use of CSI in chemical synthesis requires relatively inert solvents such as chlorocarbons, acetonitrile, and ethers .


Chemical Reactions Analysis

The chemical reactions involving similar compounds like chlorosulfonyl isocyanate (CSI) are diverse. CSI has been employed for the preparation of β-lactams . Alkenes undergo a [2+2]-cycloaddition to give the sulfonamide . The SO2Cl group can be removed simply by hydrolysis, leaving the secondary amide . Other reactions of CSI include cycloaddition to alkynes to give 1,2,3-oxathiazine-2,2-dioxide-6-chlorides, conversion of primary alcohols to carbamates, and conversion of carboxylic acids and the acid chlorides into nitriles .

Scientific Research Applications

Thermochemical Properties

  • Structural and Thermochemical Analysis : Flores et al. (2019) explored the structural and thermochemical properties of methyl 2- and 4-methoxybenzoates. They employed combustion calorimetry and thermogravimetry to obtain combustion and vaporization enthalpies, leading to determinations of standard molar enthalpies of formation in the gas phase. The study combined experimental methods with computational approaches, such as the Gaussian G4 composite method, to assess these properties (Flores et al., 2019).

Synthesis and Derivatives

  • Synthesis Process : Chen Bing-he (2008) described the synthesis of Methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene. The process involved bromination, hydrolysis, cyanidation, methoxylation, and esterification, resulting in a yield of about 47% and a purity of 99.8% by GC (Chen Bing-he, 2008).

Pharmaceutical Applications

  • Use in Drug Synthesis : Murakami et al. (1971) discussed the new industrial synthesis of metoclopramide, using Methyl 4-amino-2-methoxybenzoate as an intermediate. The process included methylation, chlorination, and condensation steps, achieving high yields (Murakami et al., 1971).

  • Synthesis of Pharmaceutical Intermediates : Wang Yu (2008) synthesized 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starting from 4-amino-2-hydroxybenzoic acid. The process involved methylation, reaction with potassium thiocyanate, ethylation, and oxidation, with a total yield of 24.5% (Wang Yu, 2008).

Polymers and Materials Science

  • Polyaniline Doping : Amarnath and Palaniappan (2005) studied the use of benzoic acid and substituted benzoic acids, including 2-methoxybenzoic acid, as dopants for polyaniline. They explored properties like Fourier transform infra-red, X-ray diffraction spectroscopy, and conductivity measurements, finding that these dopants significantly affect the conductivity and stability of polyaniline (Amarnath & Palaniappan, 2005).

Biochemical Research

  • **Metabolism by Anaererobic Bacteria**: Deweerd et al. (1988) investigated the metabolism of O-methyl substituents of aromatic compounds by anaerobic bacteria, including the bioconversion of methoxylated benzoic acids to hydroxylated derivatives. This research highlights the microbial degradation pathways of compounds like 4-methoxybenzoate, providing insights into environmental biodegradation processes (Deweerd et al., 1988).
  • Oxygen Generation and Quenching : Soltermann et al. (1995) explored the generation and quenching of singlet molecular oxygen by methyl salicylate and related compounds, including methyl 2-methoxybenzoate. This study contributes to understanding the photostabilizing and oxygen-scavenging properties of these compounds, relevant in material sciences and photoprotection technologies (Soltermann et al., 1995).

Safety And Hazards

“Methyl 4-(chlorosulfonyl)-2-methoxybenzoate” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 4-chlorosulfonyl-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO5S/c1-14-8-5-6(16(10,12)13)3-4-7(8)9(11)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMUMMFORBEOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(chlorosulfonyl)-2-methoxybenzoate

CAS RN

1581266-78-5
Record name methyl 4-(chlorosulfonyl)-2-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NM Shukla, M Chan, FS Lao, PJ Chu… - Bioorganic & medicinal …, 2021 - Elsevier
In the face of emerging infectious diseases, there remains an unmet need for vaccine development where adjuvants that enhance immune responses to pathogenic antigens are highly …
Number of citations: 3 www.sciencedirect.com

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